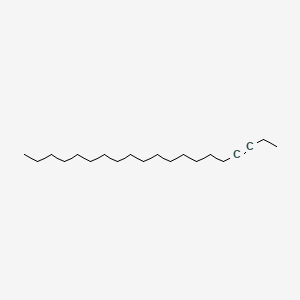

3-Eicosyne

Beschreibung

Contextualization of Internal Long-Chain Alkynes in Contemporary Chemical Research

Internal long-chain alkynes, such as 3-Eicosyne, are significant in contemporary chemical research due to their unique structural features and reactivity. The linear geometry and low steric requirements of the triple bond allow for effective coordination with metal d-orbitals, making them valuable coupling partners in transition metal-catalyzed reactions researchgate.netrsc.org. These compounds serve as versatile building blocks and intermediates in the synthesis of complex molecules, including pharmaceuticals, advanced materials, and natural products solubilityofthings.comresearchgate.netrsc.orgoup.commasterorganicchemistry.com.

Their utility extends to various synthetic transformations, such as Sonogashira cross-coupling, click chemistry, and other cycloaddition reactions, which are crucial for constructing diverse molecular architectures and conjugated polymer systems rsc.orgoup.commasterorganicchemistry.comresearchgate.netorganic-chemistry.orgrsc.org. The ability to precisely control the stereochemistry during reactions involving alkynes, leading to specific E/Z alkene configurations, is also vital, as it can significantly influence the biological and physical properties of target molecules rsc.org.

Significance of this compound as a Representative Long-Chain Internal Alkyne

This compound, with its 20-carbon backbone and internal triple bond, exemplifies the characteristics of long-chain internal alkynes. Its presence has been noted in natural sources, including green vegetables and Basella rubra (Malabar spinach), suggesting a role in biological systems, potentially as a nutrient contaminantdb.carsc.org. While specific detailed research findings on its unique reactions or synthesis are less extensively documented in general literature compared to broader alkyne chemistry, its structure makes it a relevant model for understanding the behavior of long-chain unsaturated fatty acid derivatives and their synthetic counterparts. The physicochemical properties of this compound, such as its molecular weight and predicted solubility parameters, are consistent with its hydrocarbon nature and long chain length nist.govresearchgate.net.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₂₀H₃₈ | PubChem solubilityofthings.com | |

| Molecular Weight | 278.516 | g/mol | PubChem solubilityofthings.com |

| CAS Registry Number | 61886-66-6 | PubChem solubilityofthings.com | |

| IUPAC Name | icos-3-yne | PubChem solubilityofthings.com | |

| LogP (Octanol/Water) | 4.965 | OSADHI researchgate.net | |

| LogS (Water Solubility) | -5.867 | mol/L | OSADHI researchgate.net |

| Normal Alkane RI (SPB-1) | 1987 | NIST nist.gov |

Historical Development of Long-Chain Alkyne Chemistry

The study of alkyne chemistry dates back to the latter parts of the nineteenth century, when the unique reactivity and acidity of both terminal and internal alkynes were first uncovered contaminantdb.ca. Early investigations laid the groundwork for understanding the structure, reactivity, and synthetic applications of alkynes solubilityofthings.com.

A significant development in the chemistry of long-chain alkynes was the discovery and refinement of the alkyne zipper reaction. First reported by Alexey Favorsky in 1887 and later by Charles Allen Brown and Ayako Yamashita in 1975, this isomerization reaction allows for the migration of a non-terminal alkyne to a terminal position within a straight carbon chain contaminantdb.cawikipedia.org. This transformation is particularly useful for achieving remote functionalization in long-chain alkynes, enabling synthetic chemists to access a wider range of derivatives wikipedia.org. While initial methods for alkyne isomerization often required elevated temperatures and suffered from side-reactions, the introduction of reagents like potassium 3-aminopropylamide (KAPA) in the 1970s significantly improved efficiency and selectivity, allowing for such transformations at milder conditions contaminantdb.ca.

General synthetic methods for alkynes, which are applicable to long-chain internal alkynes like this compound, include the dehydrohalogenation of vicinal dihalides and the alkylation of acetylide anions solubilityofthings.commasterorganicchemistry.comwikipedia.orglibretexts.org. These methods have enabled the extension of carbon chains and the creation of diverse alkyne structures, contributing to the broader field of organic synthesis and the development of more complex molecules masterorganicchemistry.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

icos-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-5,7,9-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBXRWJMJJJCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318469 | |

| Record name | 3-Eicosyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61886-66-6 | |

| Record name | 3-Eicosyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61886-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Eicosyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Eicosyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Reactivity and Transformational Chemistry of 3 Eicosyne

Electrophilic Addition Reactions to Long-Chain Internal Alkynes

Electrophilic addition reactions are a fundamental class of transformations for alkynes. byjus.com The high electron density of the π-bonds in the triple bond makes it susceptible to attack by electrophiles. byjus.com However, the rate of electrophilic addition to alkynes is generally slower than to alkenes, a phenomenon attributed to the formation of a high-energy vinyl cation intermediate. libretexts.org For long-chain internal alkynes such as 3-eicosyne, where the triple bond is sterically shielded by alkyl chains, the reactivity can be further modulated.

Mechanistic Studies of Electrophilic Additions

The mechanism of electrophilic addition to alkynes typically proceeds through a multi-step process. The initial step involves the attack of the alkyne's π-electrons on an electrophile (E+), leading to the formation of a vinyl cation intermediate. This intermediate is then attacked by a nucleophile (Nu-) to yield the final addition product.

Alternatively, for some electrophiles like halogens, the reaction can proceed through a bridged intermediate, such as a bromonium ion, which influences the stereochemical outcome of the reaction. libretexts.org The stability of the vinyl cation is a key factor in determining the reaction rate. For internal alkynes, the substituents on both sides of the triple bond can stabilize the positive charge through inductive effects.

A proposed mechanism for the electrophilic addition of an acid (HX) to an alkyne is as follows:

The alkyne's π bond attacks the electrophilic hydrogen of HX.

A vinyl carbocation intermediate is formed.

The halide ion (X-) then acts as a nucleophile, attacking the carbocation to form the final product. libretexts.org

It has been noted that the formation of a vinyl carbocation is an energetically unfavorable step, leading to suggestions that the mechanism may, in some cases, involve a more complex, termolecular process or the formation of a π-complex between the electrophile and the alkyne. reddit.comlibretexts.org

Regioselectivity and Stereoselectivity in Electrophilic Transformations

For unsymmetrical internal alkynes, the regioselectivity of electrophilic addition is determined by which of the two sp-hybridized carbons can better stabilize the positive charge of the vinyl cation intermediate. However, for a nearly symmetrical long-chain internal alkyne like this compound (with an ethyl and a heptadecyl group), the electronic influence of the two alkyl groups is very similar. Consequently, electrophilic additions are expected to show low regioselectivity, leading to a mixture of two constitutional isomers. libretexts.org

The stereoselectivity of electrophilic additions to alkynes is often anti, meaning the two new groups add to opposite faces of the triple bond. This is particularly true for halogenation reactions, which proceed through a cyclic halonium ion intermediate. Attack of the halide ion on this intermediate occurs from the side opposite the bridging halogen, resulting in anti-addition. lumenlearning.com For hydrohalogenation, both syn- and anti-addition can occur, often leading to a mixture of (E)- and (Z)-isomers. libretexts.org

| Reaction | Reagents | Expected Products for this compound | Stereoselectivity |

| Hydrohalogenation | HX (e.g., HBr) | Mixture of (E/Z)-3-bromo-3-eicosene and (E/Z)-4-bromo-3-eicosene | Mixture of syn and anti addition |

| Halogenation | X₂ (e.g., Br₂) | (E)-3,4-dibromo-3-eicosene | Predominantly anti addition |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄, HgSO₄ | Mixture of 3-eicosanone and 4-eicosanone | Not applicable (keto-enol tautomerism) libretexts.org |

Nucleophilic Addition Reactions to Long-Chain Internal Alkynes

Nucleophilic addition to simple, electron-rich internal alkynes like this compound is generally not a favorable process. msu.edu The high electron density of the triple bond repels incoming nucleophiles. quora.com Such reactions typically require the alkyne to be "activated" by the presence of strong electron-withdrawing groups conjugated to the triple bond, which is not the case for this compound. acs.org

However, certain very strong nucleophiles, such as organometallic reagents or the anions of terminal alkynes (acetylides), can add to alkynes. msu.edu For a typical long-chain internal alkyne, these reactions are not common. The sp-hybridized carbons of the alkyne do impart some electrophilic character, but not enough to react with common nucleophiles under standard conditions. msu.edu For a nucleophilic addition to occur, the reaction would likely require harsh conditions or specialized catalysts that can activate the alkyne toward nucleophilic attack. Gold(I) complexes, for example, are known to act as soft π-acids that can activate alkynes towards attack by various nucleophiles. acs.org

Metal-Catalyzed Transformations of this compound and Related Alkynes

Transition metals, particularly palladium, play a crucial role in the functionalization of alkynes, enabling a wide range of transformations that are otherwise difficult to achieve.

Palladium-Catalyzed Reactions

Palladium catalysts are highly effective in mediating the formation of new carbon-carbon and carbon-heteroatom bonds starting from alkynes. These reactions often proceed through catalytic cycles involving oxidative addition, alkyne insertion (carbopalladation), and reductive elimination steps.

Palladium-catalyzed intermolecular annulation reactions of internal alkynes with appropriately functionalized aromatic or vinylic halides provide a powerful method for the construction of carbocyclic and heterocyclic ring systems. rsc.orgresearchgate.net In these reactions, the alkyne inserts into a palladium-aryl or palladium-vinyl bond, which is formed in situ via oxidative addition of the halide to a Pd(0) complex. The resulting vinylpalladium intermediate can then undergo further reactions, such as intramolecular cyclization, to form a ring.

For instance, the reaction of an internal alkyne with an aryl halide in the presence of a palladium catalyst can lead to the formation of substituted indene or other polycyclic aromatic systems. rsc.org The specific outcome of the reaction is highly dependent on the substrates, catalyst system, and reaction conditions. Theoretical studies have shown that these transformations can proceed through a carbopalladation pathway. elsevierpure.com The reaction of this compound with a suitable coupling partner, such as a 2-halobenzaldehyde, in the presence of a palladium catalyst, would be expected to yield a carbocyclic product resulting from the formal [3+2] or [4+2] annulation.

| Reactant 1 | Reactant 2 | Catalyst | Expected Product Type |

| This compound | 2-Iodoaniline | Pd(OAc)₂ / Ligand | Substituted Indole |

| This compound | 2-Bromobenzaldehyde | PdCl₂(PPh₃)₂ | Substituted Indenone derivative |

| This compound | Aryl Halide | Palladacycle complex rsc.org | Functionalized aromatic carbocycle |

Stereo- and Regioselective Difunctionalization

Specific research on the stereo- and regioselective difunctionalization of this compound is not readily found. However, the difunctionalization of internal alkynes is a significant area of organic synthesis for creating complex molecules with high levels of stereochemical control. rsc.orgnih.gov Transition-metal catalysis is a primary method for achieving this, allowing for the introduction of two new functional groups across the triple bond in a single step. rsc.org The choice of catalyst and reaction conditions can influence the stereochemical outcome, leading to either syn- or anti-addition products. For unsymmetrical internal alkynes, the regioselectivity of the addition is also a critical factor, which can often be controlled by the electronic and steric properties of the substituents on the alkyne. nih.gov

Interactive Data Table: General Outcomes of Alkyne Difunctionalization (Note: This table represents general outcomes for internal alkynes and not specific experimental results for this compound.)

| Catalyst Type | Typical Reaction | Stereoselectivity | Regioselectivity Concern |

|---|---|---|---|

| Nickel-based | Carbozincation | Syn | High for distinct electronic/steric groups |

| Palladium-based | Carboamination | Varies with ligand | Can be challenging to control |

| Copper-based | Carboboration | Syn | Generally good |

Gold(I)-Catalyzed Activation of Alkynes

Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes under homogeneous conditions. acs.org This activation is attributed to the high π-acidity of cationic gold(I) complexes, which enhances the electrophilicity of the alkyne and makes it susceptible to nucleophilic attack. acs.orgmdpi.com While direct experimental data on the gold(I)-catalyzed activation of this compound is scarce, it is expected to undergo reactions typical of internal alkynes, such as additions of heteroatom nucleophiles.

Intermolecular Additions of Heteroatom Nucleophiles (O, N)

The gold(I)-catalyzed intermolecular addition of heteroatom nucleophiles, such as water, alcohols (O-nucleophiles), and amines (N-nucleophiles), to internal alkynes is a well-established transformation. acs.orgnih.gov For internal alkynes like this compound, the addition of an alcohol (hydroalkoxylation) would be expected to proceed, often with high stereoselectivity, to form vinyl ethers. nih.govacs.org The reaction typically follows a trans-addition mechanism, leading to the (Z)-isomer as the kinetic product, which may then isomerize to the more stable (E)-isomer under the reaction conditions. mdpi.com The regioselectivity of the addition to an unsymmetrical internal alkyne can be poor unless there is a significant electronic or steric difference between the two substituents on the alkyne. mdpi.com

Interactive Data Table: Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Internal Alkynes (Note: This table illustrates general findings for internal alkynes, not specific data for this compound.)

| Nucleophile | Catalyst System | Typical Product | Stereoselectivity |

|---|---|---|---|

| Primary Alcohol | [Au(NHC)(CH3CN)][BF4] | (Z)-Vinyl Ether | High |

| Secondary Alcohol | [Au(NHC)(CH3CN)][BF4] | (Z)-Vinyl Ether | High |

Copper-Catalyzed Reactions

Copper catalysts are versatile for a range of alkyne transformations. While many copper-catalyzed reactions, such as the well-known "click chemistry," are most efficient with terminal alkynes, there are applications involving internal alkynes.

Azide-Alkyne Cycloadditions (Click Chemistry) and Reactivity Studies

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, typically used to form 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. wikipedia.orgorganic-chemistry.org The reaction with internal alkynes is significantly less common and generally proceeds at a much slower rate. acs.orgnih.gov The thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur with internal alkynes but often requires elevated temperatures and can result in a mixture of regioisomers if the alkyne is unsymmetrical. wikipedia.org For symmetrical internal alkynes, only one triazole product is possible. Given the structure of this compound, its reactivity in CuAAC would be expected to be low.

Stereoselective Three-Component Reactions

Copper catalysts can facilitate stereoselective three-component reactions involving alkynes. organic-chemistry.orgacs.org For instance, the coupling of an alkyne, an aldehyde, and an amine can produce propargylamines. organic-chemistry.org While these reactions are often demonstrated with terminal alkynes, their extension to internal alkynes is an area of active research. Another example is the carboboration of alkynes, where a diboron reagent and a carbon electrophile are added across the triple bond in a stereoselective manner to generate multisubstituted borylalkenes. acs.org The application of such reactions to a long-chain aliphatic internal alkyne like this compound would be expected to yield complex, functionalized alkene products.

Iron-Catalyzed Reactions

Iron catalysis has gained prominence as a more sustainable and economical alternative to precious metal catalysis. nih.gov Iron catalysts have been employed in various transformations of alkynes, including hydrofunctionalization and coupling reactions. researchgate.netacs.org

Research has demonstrated that iron catalysts can effectively catalyze the hydroalumination of internal alkynes with high stereo- and regioselectivity, typically resulting in cis-addition products. nih.govrsc.org Another significant iron-catalyzed reaction is the hydrosilylation of internal alkynes, which can be performed selectively to yield (E)-vinylsilanes. rsc.org These reactions provide pathways to functionalized alkenes from alkyne precursors. For an internal alkyne like this compound, these iron-catalyzed additions would be expected to proceed, providing access to stereodefined vinylaluminum or vinylsilane derivatives.

Interactive Data Table: Examples of Iron-Catalyzed Reactions of Internal Alkynes (Note: This table shows general reactivity and does not represent specific results for this compound.)

| Reaction | Catalyst System | Reagent | Typical Product | Stereoselectivity |

|---|---|---|---|---|

| Hydroalumination | Fe complex with 2,9-diaryl-1,10-phenanthroline ligand | Diisobutylaluminum hydride | Alkenylaluminum | High (cis-addition) |

Nickel-Catalyzed Reactions

Nickel catalysis provides a cost-effective and highly efficient platform for alkyne functionalization. Key transformations for internal alkynes like this compound include catalytic semihydrogenation to produce cis-alkenes with high selectivity and participation in cascade reactions to form complex cyclic structures.

The catalytic semihydrogenation of internal alkynes to cis-(Z)-alkenes is a fundamental transformation in organic synthesis. Nickel-based systems have been developed that exhibit remarkable activity and selectivity for this process under mild conditions. semanticscholar.orgresearchgate.net A particularly effective method involves an in situ generated, ligand-free nickel catalyst derived from an inexpensive precursor like nickel(II) chloride, using sodium borohydride as the reducing agent in a protic solvent such as methanol (B129727). semanticscholar.orgthieme-connect.comfao.org

This system operates at ambient temperature and pressure, demonstrating general applicability for a wide range of internal alkynes. researchgate.net For a long-chain alkyne like this compound, this method is expected to yield (Z)-3-eicosene with excellent conversion and high stereoselectivity, minimizing over-reduction to the corresponding alkane. semanticscholar.org Another approach involves electrocatalysis with complexes like [Ni(bpy)₃]²⁺, which also selectively produces the (Z)-olefin. acs.orgresearchgate.net

| Alkyne Substrate | Catalyst System | Hydrogen Source | Conditions | Yield | Z:E Selectivity | Reference |

|---|---|---|---|---|---|---|

| Diphenylacetylene | NiCl₂ (ligand-free) | NaBH₄ / MeOH | Room Temp. | >99% | 97:3 | semanticscholar.org |

| 1-Phenyl-1-propyne | NiCl₂ (ligand-free) | NaBH₄ / MeOH | Room Temp. | >99% | 98:2 | semanticscholar.org |

| 4-Octyne | NiCl₂ (ligand-free) | NaBH₄ / MeOH | Room Temp. | >99% | 96:4 | semanticscholar.org |

| This compound (Predicted) | NiCl₂ (ligand-free) | NaBH₄ / MeOH | Room Temp. | >99% | >95:5 | N/A |

Nickel catalysts are adept at mediating complex cascade reactions where internal alkynes serve as key building blocks for the stereoselective formation of cyclic alkenes embedded within larger molecular frameworks. These transformations often involve a sequence of elementary steps, such as oxidative addition, alkyne insertion, and reductive elimination, to construct multiple bonds and rings in a single operation.

One such example is the nickel-catalyzed cascade reaction of o-vinyl chlorobenzenes with internal alkynes, which proceeds via an arylnickelation of the alkyne followed by an intramolecular Heck cyclization to afford substituted naphthalenes. researchgate.net Another powerful strategy is the three-component reductive cycloaddition of enoates, alkynes, and aldehydes. nih.gov In this process, a nickel catalyst promotes the formal [3+2] cycloaddition, leading to highly functionalized cyclopentenone products with defined stereochemistry. The incorporation of a long-chain alkyne like this compound into such cascades would lead to the formation of complex products bearing long alkyl chains, a motif relevant in materials and medicinal chemistry.

Ruthenium-Catalyzed Reactions

Ruthenium catalysts offer a distinct reactivity profile, particularly in cycloaddition reactions. For long-chain internal alkynes, these reactions provide a direct route to highly substituted heterocyclic and carbocyclic systems that are otherwise difficult to access.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a prominent example of a powerful transformation involving internal alkynes. organic-chemistry.org Unlike the more common copper-catalyzed variant (CuAAC), which is largely restricted to terminal alkynes, the RuAAC effectively engages internal alkynes like this compound. organic-chemistry.orgnih.gov This reaction, typically catalyzed by ruthenium(II) complexes such as Cp*RuCl(PPh₃)₂, regioselectively joins an organic azide and an internal alkyne to produce fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The mechanism is believed to involve the oxidative coupling of the azide and alkyne at the ruthenium center to form a ruthenacycle intermediate, followed by reductive elimination to furnish the triazole product. organic-chemistry.org

Ruthenium catalysts also promote other cycloadditions, such as the [2+2+2] cycloaddition of alkynes with dienes or other alkynes. For instance, the reaction between 1,5-cyclooctadiene and an alkyne can yield complex tricyclic frameworks. cdnsciencepub.com While the reactivity in such reactions can be sensitive to the steric and electronic nature of the alkyne substituents, they represent a viable pathway for converting long-chain alkynes into intricate polycyclic structures. cdnsciencepub.comchesci.com

Rhodium-Catalyzed Reactions

Rhodium complexes are versatile catalysts for a range of transformations involving alkynes. In the context of this compound, rhodium catalysis is particularly relevant for constructing new ring systems with high stereocontrol.

The rhodium-catalyzed cyclopropenation of internal alkynes with diazo compounds is a powerful method for synthesizing cyclopropenes, three-membered rings containing a double bond. While research has more extensively covered the cyclopropanation of alkenes, the principles extend to alkynes. The reaction involves the formation of a rhodium carbene intermediate from a diazo compound, which then reacts with the alkyne.

The mechanism for rhodium-catalyzed cyclopropanation is understood to proceed through the initial formation of a rhodium-carbene complex. This electrophilic species then reacts with the nucleophilic alkyne in a concerted, though asynchronous, manner. The choice of chiral ligands on the dirhodium catalyst is crucial for inducing enantioselectivity, influencing the spatial arrangement of the approaching alkyne and the carbene, thereby directing the formation of one enantiomer over the other. For internal alkynes like this compound, this reaction would lead to the formation of a chiral, trisubstituted cyclopropene.

Key to achieving high enantioselectivity is the design of the chiral catalyst. Dirhodium tetracarboxylate complexes featuring chiral ligands are commonly employed. For instance, catalysts derived from chiral N-sulfonylated amino acids have demonstrated high levels of asymmetric induction in related reactions.

Table 1: Representative Rhodium Catalysts and Performance in Enantioselective Cyclopropanation of Alkenes This table illustrates the effectiveness of various chiral rhodium catalysts in analogous reactions with alkenes, as direct data for this compound is not specified in the literature. The principles of enantioselective control are applicable to internal alkynes.

| Catalyst | Substrate Example (Alkene) | Diazo Compound Example | Enantiomeric Excess (ee) |

| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | High |

| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | Aryldiazoacetates | Up to 98% |

| Rh₂(S-PTTL)₄ | Ethyl acrylate | Methyl p-tolyldiazoacetate | 27% |

| Rh₂(S-TCPTTL)₄ | Ethyl acrylate | Methyl p-tolyldiazoacetate | 74% |

Indium-Catalyzed Reactions

Indium catalysts, particularly indium(III) salts, have emerged as effective Lewis acids for activating unsaturated systems like alkynes, enabling various carbon-carbon bond-forming reactions. researchgate.net These catalysts are valued for their stability and tolerance to various functional groups.

A notable indium-catalyzed reaction is the regio- and stereoselective allylindation of alkynes, which involves the addition of an allyl group and an indium species across the triple bond. This transformation has been achieved using a combination of indium(III) bromide (InBr₃) and an allylic silane. mdpi.comnih.gov The reaction is applicable to a range of aliphatic and aromatic alkynes, making it a relevant transformation for this compound. mdpi.comnih.gov

The process is characterized by its high selectivity. The reaction proceeds via an anti-allylindation, meaning the allyl group and the indium bromide group add to opposite faces of the alkyne triple bond. mdpi.com This results in the formation of a 1,4-dienylindium intermediate with a specific trans-configuration between the newly added allyl and di-bromoindium (InBr₂) groups. mdpi.com The regioselectivity is also well-controlled, with the indium moiety adding to the less sterically hindered carbon of the alkyne.

The resulting 1,4-dienylindium compounds are stable intermediates that can be isolated and characterized or used in subsequent one-pot reactions. mdpi.comnih.gov For example, they can undergo palladium-catalyzed cross-coupling with aryl halides to produce 1-aryl-1,4-dienes, demonstrating their utility as synthetic building blocks. nih.gov

Reaction Scheme for Allylindation of an Internal Alkyne: R-C≡C-R' + Allyl-SiMe₃ --(InBr₃)--> R(Allyl)C=C(InBr₂)R'

This reaction provides a stereoselective route to functionalized skipped dienes, which are motifs found in various complex organic molecules. mdpi.com

Selective Hydrogenation of the Triple Bond in this compound

The semi-hydrogenation of the alkyne functional group in this compound to an alkene is a fundamental transformation. The stereochemical outcome of this reduction can be controlled to selectively produce either the cis (Z) or trans (E) isomer of 3-eicosene, depending on the catalyst and reaction conditions employed.

Formation of cis-Alkenes (Z-selectivity)

The synthesis of cis-alkenes from alkynes is a common objective in organic synthesis. This is typically achieved through catalytic hydrogenation using a "poisoned" catalyst, which is active enough to reduce the alkyne but not the resulting alkene, thus preventing over-reduction to the alkane.

The most traditional method for this transformation is the use of Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate and quinoline. The catalyst's surface is deactivated ("poisoned") to prevent further hydrogenation of the initially formed Z-alkene. The mechanism involves the syn-addition of two hydrogen atoms to the face of the alkyne adsorbed on the catalyst surface, leading to the exclusive formation of the cis-isomer.

More recently, various homogeneous and heterogeneous catalysts based on non-precious metals have been developed for Z-selective semi-hydrogenation. These systems aim to replace palladium due to economic and environmental concerns. nih.gov Examples include iron(II) hydride complexes, zinc-anilide complexes, and molybdenum cluster sulfides, which have shown high Z-selectivity for the semi-hydrogenation of internal alkynes. mdpi.comnih.govacs.org

Table 2: Catalytic Systems for Z-Selective Semi-Hydrogenation of Internal Alkynes

| Catalyst System | Hydrogen Source | Key Features |

| Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | H₂ | Industrial standard, heterogeneous |

| Cationic Iron(II) Hydride Complexes | H₂ | Homogeneous, high efficiency under mild conditions acs.org |

| Zinc–Anilide Complex | H₂ | Post-transition metal catalyst, high Z:E ratios mdpi.comnih.gov |

| Imidazolyl Amino Molybdenum Cluster Sulfides | H₂ | Non-precious metal, operates without additives nih.gov |

Formation of trans-Alkenes (E-selectivity)

The formation of trans-alkenes from alkynes requires different synthetic strategies. While cis-hydrogenation is often kinetically favored on catalyst surfaces, specific conditions can lead to the thermodynamically more stable trans-isomer.

One classic method is the dissolving metal reduction, such as using sodium in liquid ammonia (B1221849) (Birch reduction conditions). This reaction proceeds through a radical anion intermediate, and the stereochemical outcome is controlled by the thermodynamic stability of the intermediate vinyl radical, which favors the trans configuration.

Catalytic methods for E-selective semi-hydrogenation using molecular hydrogen are less common but highly desirable. Some advanced catalytic systems have been developed to achieve this transformation. These often operate via a mechanism where the alkyne is first hydrogenated to the Z-alkene, which is then isomerized in situ to the more stable E-alkene. researchgate.netresearchgate.net For example, certain heterobimetallic (e.g., Ag-Ru) and diruthenium hydride complexes have been shown to catalyze the E-selective semi-hydrogenation of internal alkynes with high selectivity. researchgate.netresearchgate.net These catalysts are capable of activating H₂ and promoting the necessary Z-to-E isomerization under the reaction conditions. researchgate.net

Table 3: Methods for E-Selective Semi-Hydrogenation of Internal Alkynes

| Method / Catalyst System | Reductant | Mechanism Highlights |

| Sodium in Liquid Ammonia | Na, NH₃ | Dissolving metal reduction via radical anion |

| Heterobimetallic (Ag-Ru) Catalyst | H₂ | Cooperative H₂ activation and Z-to-E isomerization researchgate.net |

| Diruthenium Hydride Complex | H₂ | Metal-ligand cooperative H₂ activation, isomerization of intermediate Z-alkene researchgate.net |

Full Hydrogenation to Alkanes

The complete reduction of the carbon-carbon triple bond in this compound to a single bond results in the formation of the corresponding alkane, eicosane. This transformation, known as full hydrogenation, is typically achieved through catalytic hydrogenation. libretexts.orglumenlearning.com This process involves the addition of two molecules of hydrogen (H₂) across the alkyne functional group.

The reaction is carried out in the presence of a metal catalyst. Commonly employed catalysts for the complete hydrogenation of alkynes to alkanes are highly effective and include Platinum (Pt), Palladium dispersed on carbon (Pd/C), and finely dispersed nickel, often referred to as Raney-Ni. libretexts.orglumenlearning.comstudy.com These catalysts are so efficient at promoting the addition of hydrogen that isolating the intermediate alkene (3-eicosene) is generally not feasible under standard conditions, as the alkene is rapidly hydrogenated to the alkane. lumenlearning.comlibretexts.orgmsu.edu The alkyne is adsorbed onto the surface of the catalyst, where the sequential addition of hydrogen atoms occurs, first leading to the alkene and then immediately to the alkane. study.commsu.edu

| Catalyst | Description | Typical Conditions | Product from this compound |

|---|---|---|---|

| Platinum (Pt) | A highly active catalyst, often used as platinum oxide (PtO₂). | H₂ gas, solvent (e.g., ethanol, acetic acid) | Eicosane |

| Palladium on Carbon (Pd/C) | Palladium metal dispersed on activated carbon support. study.com | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | Eicosane |

| Raney Nickel (Raney-Ni) | A fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. lumenlearning.com | H₂ gas, often at elevated temperature and pressure | Eicosane |

Other Significant Transformations of Long-Chain Alkynes

Beyond simple reduction, the triple bond of long-chain alkynes like this compound is a versatile functional group that can participate in a variety of powerful chemical transformations for constructing complex molecular architectures.

Alkyne Metathesis in Carbon-Carbon Bond Formation

Alkyne metathesis is a powerful organic reaction that involves the redistribution, or scrambling, of alkyne fragments through the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal-alkylidyne complexes. wikipedia.orgchemistry-reaction.com This reaction is analogous to the more widely known olefin metathesis. For an internal alkyne like this compound, a self-metathesis reaction would lead to a mixture of 3-hexyne and 17-tetratriacontyne. More synthetically useful is cross-metathesis with a different alkyne, which allows for the construction of new, unsymmetrical long-chain alkynes.

The mechanism is understood to proceed through the formation of a metallacyclobutadiene intermediate. wikipedia.org The development of well-defined catalysts, particularly those based on molybdenum and tungsten developed by Schrock, has significantly expanded the scope and functional group tolerance of this reaction. More recent developments have led to air-stable molybdenum catalysts that are more user-friendly and compatible with a wider range of substrates. A significant application of this chemistry is Ring-Closing Alkyne Metathesis (RCAM), where a molecule containing two alkyne functionalities can cyclize, driven by the expulsion of a small, volatile alkyne like 2-butyne. wikipedia.org

| Catalyst Type | Description | Key Features |

|---|---|---|

| Schrock Catalysts | High-oxidation-state molybdenum or tungsten alkylidyne complexes with alkoxide or other electron-withdrawing ligands. | Highly active but often sensitive to air and moisture. |

| Fürstner Catalysts | Air-stable molybdenum(VI) alkylidyne complexes. | Versatile, compatible with substrates containing donor sites, and easier to handle. |

| "Canopy" Catalysts | Catalysts containing tripodal ligands that create a specific steric environment around the metal center. wikipedia.org | Often exhibit high activity and stability. wikipedia.org |

Hydroboration and Hydrosilylation

Hydroboration and hydrosilylation are two important reactions that add a hydroborane (H-B) or hydrosilane (H-Si) across the alkyne triple bond, respectively, leading to valuable vinylborane (B8500763) and vinylsilane intermediates.

Hydroboration-Oxidation: The addition of a borane (B79455) reagent to an alkyne is known as hydroboration. For internal alkynes like this compound, this reaction is not particularly useful with simple boranes (BH₃) as it can lead to mixtures of products or double addition. libretexts.orglibretexts.org However, the use of a bulky, sterically hindered borane reagent, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), allows the reaction to be stopped cleanly after the addition of one H-B bond. libretexts.orgmasterorganicchemistry.com The hydroboration of an alkyne proceeds via a syn-addition, meaning the hydrogen and boron atoms add to the same face of the triple bond. libretexts.orgmasterorganicchemistry.com Subsequent oxidation of the resulting vinylborane intermediate, typically with hydrogen peroxide (H₂O₂) in a basic solution, replaces the boron atom with a hydroxyl (-OH) group, yielding an enol. masterorganicchemistry.com This enol intermediate is unstable and rapidly tautomerizes to its more stable keto form. masterorganicchemistry.com For a symmetrical internal alkyne like this compound, hydroboration-oxidation would yield a single ketone product, 3-eicosanone.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the triple bond, catalyzed by a transition metal complex. sigmaaldrich.com It is a highly atom-economical method for the synthesis of vinylsilanes, which are versatile synthetic intermediates. sigmaaldrich.comnih.gov A variety of catalysts based on platinum (e.g., Speier's or Karstedt's catalyst), rhodium, and ruthenium can be used, with the choice of catalyst and silane influencing the regio- and stereoselectivity of the addition. sigmaaldrich.com For internal alkynes, the reaction can provide access to vinylsilanes with defined stereochemistry. For example, ruthenium-based catalysts like [Cp*Ru(MeCN)₃]PF₆ have been shown to be highly efficient for the regioselective hydrosilylation of alkynes. nih.gov

| Reaction | Reagents | Intermediate Product | Final Product (from this compound) | Key Features |

|---|---|---|---|---|

| Hydroboration-Oxidation | 1. Bulky borane (e.g., Disiamylborane, 9-BBN) 2. H₂O₂, NaOH | Vinylborane, then Enol | 3-Eicosanone | Syn-addition of H and B. libretexts.org The reaction yields a ketone after tautomerization of the enol. masterorganicchemistry.com |

| Hydrosilylation | Hydrosilane (e.g., HSiEt₃, HSi(OEt)₃), Transition-metal catalyst (e.g., Pt, Ru-based) sigmaaldrich.com | Vinylsilane | (E)- or (Z)-3-(trialkylsilyl)-3-eicosene | Atom-economical; product stereochemistry depends on the catalyst and conditions. sigmaaldrich.com |

Carbon-Hydrogen Activation Reactions Involving Alkynes

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that involves the cleavage of a typically unreactive C-H bond and its subsequent functionalization. wikipedia.org This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical. rsc.org Alkynes are prominent coupling partners in transition metal-catalyzed C-H activation reactions due to their linear geometry and ability to coordinate effectively with metal centers. rsc.org

In these transformations, a transition metal catalyst can coordinate to a directing group on one substrate, bringing it into close proximity to a C-H bond. The catalyst then cleaves this C-H bond, forming a carbon-metal bond, which can then react with an alkyne like this compound. This process, often called C-H functionalization, results in the formation of a new carbon-carbon bond at the site of the original C-H bond, incorporating the alkyne structure into a new molecule. While terminal alkynes have their own reactive C-H bond that can be activated, internal alkynes like this compound serve as coupling partners that are inserted into the metal-carbon bond formed from the C-H activation of another substrate. acs.orgmdpi.com This methodology allows for the direct alkynylation of arenes and other scaffolds, providing streamlined access to complex molecular structures.

Functionalization of Alkynes via Dirigible Groups

Controlling the regioselectivity of additions to unsymmetrical internal alkynes is a significant challenge in synthesis. nih.gov One of the most effective strategies to overcome this is the use of directing groups. nih.govresearchgate.net A directing group is a functional group covalently attached to the alkyne-containing substrate that can coordinate to a transition metal catalyst. morressier.com This coordination event positions the catalyst at a specific site, thereby directing the subsequent chemical transformation to a predictable location. acs.org

While this compound is a symmetrical alkyne, the principle of directed functionalization is crucial for understanding the reactivity of more complex long-chain alkynes. For an unsymmetrical long-chain alkyne, a directing group (such as a picolinamide, amide, or carbamate) placed at a specific distance from the triple bond can ensure that a catalytic reaction, like hydroarylation or oxyhalogenation, occurs at only one of the two alkyne carbons. researchgate.netacs.org The directing group essentially tethers the catalyst to one side of the molecule, overriding the inherent electronic or steric biases of the alkyne. morressier.com This strategy enables the regioselective formation of highly substituted alkenes from internal alkynes, a transformation that is otherwise difficult to control. acs.org

Spectroscopic Characterization and Structural Elucidation of 3 Eicosyne and Its Derivatives

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

For 3-eicosyne (molecular formula C₂₀H₃₈), the molecular weight is 278.5 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 278. The fragmentation of the molecular ion provides structural clues. Internal alkynes, like this compound, characteristically fragment at the C-C bond alpha to the triple bond. This cleavage results in the formation of resonance-stabilized propargyl-type cations, which often give rise to prominent peaks in the spectrum.

For this compound, cleavage can occur on either side of the triple bond:

Cleavage between C2 and C3 would result in the loss of a methyl radical and is less common.

Cleavage between C5 and C6 is a major fragmentation pathway, leading to a stable cation.

The fragmentation of long-chain hydrocarbons also involves the sequential loss of alkyl radicals (e.g., CH₃·, C₂H₅·), leading to a series of cluster peaks separated by 14 mass units (corresponding to CH₂ groups). Data from PubChem indicates the most intense peaks for this compound are found at m/z 67, 109, and 95.

Table 3: Common Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 278 | [C₂₀H₃₈]⁺· | Molecular Ion (M⁺·) |

| 249 | [C₁₈H₃₃]⁺ | Loss of ethyl radical (-C₂H₅) |

| 109 | [C₈H₁₃]⁺ | Cleavage of the long alkyl chain |

| 95 | [C₇H₁₁]⁺ | Cleavage of the long alkyl chain |

| 67 | [C₅H₇]⁺ | Cleavage of the long alkyl chain |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for separating the components of a mixture, identifying them, and assessing their purity.

In a GC-MS analysis of a sample containing this compound, the compound would first travel through a capillary column at a rate dependent on its volatility and interaction with the column's stationary phase. The time it takes to travel through the column is its retention time. This retention time can be standardized by converting it to a retention index (e.g., a Kovats retention index), which compares the retention time of the analyte to those of n-alkane standards. This index is a more robust identifier than retention time alone, as it is less dependent on slight variations in experimental conditions. After eluting from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented, producing a mass spectrum that serves as a chemical fingerprint for identification.

For this compound, experimental Kovats retention indices on a standard non-polar column have been reported as 1987 and 1989. By matching both the retention index and the mass spectrum of an unknown peak to the reference data for this compound, a highly confident identification can be made.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₂₀H₃₈, the theoretical exact mass can be calculated with high precision. nih.gov

HRMS analysis of this compound would yield a molecular ion peak corresponding to this exact mass, thereby confirming its elemental composition. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental formulas. This is particularly crucial when analyzing derivatives of this compound, where the addition or substitution of atoms results in a new molecular formula that can be precisely verified by HRMS.

Table 1: Theoretical Exact Mass of this compound

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Data calculated based on isotopic masses.

Furthermore, the fragmentation pattern observed in the mass spectrum, even at high resolution, can provide valuable structural information. For this compound, cleavage at bonds adjacent to the triple bond is expected, leading to characteristic fragment ions that can help to pinpoint the location of the alkyne functionality within the long carbon chain. The National Institute of Standards and Technology (NIST) has compiled mass spectral data for this compound, which serves as a reference for its electron ionization mass spectrum. nist.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netnih.gov This technique is particularly valuable for the conformational analysis of flexible molecules like this compound. The long aliphatic chain of this compound can adopt various conformations in the gas phase, from extended linear shapes to more compact, folded structures.

In an IMS-MS experiment, ions of this compound would be introduced into a drift tube filled with an inert buffer gas. Under the influence of a weak electric field, the ions travel through the drift tube, and their velocity is dependent on their collision cross-section (CCS)—a measure of their rotational-averaged size. researchgate.net More compact conformers will experience fewer collisions with the buffer gas and thus travel faster, while more extended conformers will have a larger CCS and travel more slowly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. iosrjournals.org For this compound, the key functional group is the internal carbon-carbon triple bond (C≡C). The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of the alkyne and the surrounding aliphatic chain. A vapor phase IR spectrum for this compound is available in the PubChem database. nih.gov

The C≡C stretching vibration in internal alkynes typically appears in the region of 2100-2260 cm⁻¹. libretexts.org However, the intensity of this absorption is often weak and can be difficult to detect, especially in symmetrical or nearly symmetrical alkynes due to the small change in dipole moment during the vibration. As this compound is an unsymmetrical internal alkyne, a weak absorption in this region is anticipated.

The spectrum would also be dominated by strong absorptions corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the long aliphatic chain, which are typically observed in the 2850-2960 cm⁻¹ region. libretexts.org C-H bending vibrations for these groups would also be present in the fingerprint region (below 1500 cm⁻¹). The absence of a strong, sharp peak around 3300 cm⁻¹ would confirm that this compound is an internal alkyne and not a terminal alkyne. libretexts.org

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretching | 2850-2960 | Strong |

| C≡C (internal alkyne) | Stretching | 2100-2260 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. masterorganicchemistry.com This technique is primarily used to detect the presence of chromophores, which are parts of a molecule that absorb light in this region. Typical chromophores include conjugated π-systems, such as conjugated double or triple bonds, and aromatic rings.

The carbon-carbon triple bond in an isolated alkyne, such as in this compound, does not constitute a chromophore that absorbs in the standard UV-Vis range of 200-800 nm. libretexts.org The π → π* electronic transition for an isolated triple bond requires higher energy (shorter wavelength) ultraviolet radiation, typically below 200 nm. libretexts.org Consequently, the UV-Vis spectrum of this compound is expected to be transparent in the 200-800 nm region.

For derivatives of this compound where the triple bond is brought into conjugation with other chromophores (e.g., double bonds or aromatic rings), significant absorption in the UV-Vis region would be observed. The wavelength of maximum absorption (λmax) would increase with the extent of conjugation. shimadzu.com

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional model of the electron density can be constructed, revealing the precise arrangement of atoms in the solid state.

Advanced Analytical Techniques in Complex Mixture Analysis

The analysis of this compound and its derivatives in complex mixtures, such as in petroleum products or biological samples, requires the use of advanced analytical techniques that combine separation with sensitive detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two such powerful hyphenated techniques. oup.com

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the components of a mixture are first separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and detected. The retention time from the GC provides an additional layer of identification alongside the mass spectrum. GC-MS is a standard method for the analysis of hydrocarbons in various matrices. researchgate.net

For less volatile or thermally labile derivatives of this compound, LC-MS would be the technique of choice. In LC-MS, separation is achieved in the liquid phase based on the analyte's polarity and affinity for the stationary and mobile phases. The eluting compounds are then introduced into the mass spectrometer for detection. High-resolution mass spectrometry can be coupled with either GC or LC to provide highly accurate mass data for confident identification of this compound and its derivatives in complex samples. lcms.cz

Computational and Theoretical Investigations of 3 Eicosyne Reactivity and Structure

Quantum Mechanical Calculations for Reaction Pathways

Quantum mechanical calculations are fundamental to mapping the potential energy surface of a chemical reaction, allowing researchers to trace the most likely paths from reactants to products. These methods can predict reaction outcomes and guide the development of new synthetic strategies.

For a molecule like 3-eicosyne, these calculations can be employed to explore the pathways of various addition reactions across the carbon-carbon triple bond. Methods such as Intrinsic Reaction Coordinate (IRC) calculations are used to follow the minimum energy path from a transition state down to the reactants and products, confirming that a calculated saddle point connects the intended species. Automated reaction path exploration techniques can also be used to uncover unexpected reaction pathways and byproducts.

A hypothetical example is the hydroboration of this compound. Quantum mechanical calculations could be used to model the stepwise pathway, calculating the energies of the reactants, the key transition state (TS), the vinylborane (B8500763) intermediate, and the final alcohol product after oxidation.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + BH₃ | 0.0 |

| TS1 | Transition state for borane (B79455) addition | +12.5 |

| Intermediate | Vinylborane adduct | -25.0 |

| Product | (E)-3-Eicosen-4-ol (after oxidation) | -85.0 |

This table illustrates the type of energy profile data obtained from quantum mechanical calculations for a proposed reaction pathway. The values are representative and show the energetic favorability of forming the product.

Density Functional Theory (DFT) Studies for Mechanistic Elucidation

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a favorable balance between computational accuracy and cost, making it a workhorse for studying the mechanisms of organic reactions involving large molecules. preprints.orgresearchgate.net DFT calculations can provide deep insights into the electronic changes that occur during a reaction, helping to distinguish between competing mechanistic possibilities.

For instance, the catalytic hydrogenation of this compound to (Z)-3-eicosene is a crucial transformation. DFT studies can be employed to elucidate the precise mechanism of hydrogen addition on a catalyst surface (e.g., Palladium). preprints.orgresearchgate.net Researchers could model different proposed mechanisms, such as a concerted pathway where both hydrogen atoms add simultaneously, versus a stepwise pathway involving an intermediate species. By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, the kinetically favored mechanism can be identified. mdpi.com

| Mechanism | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) | Conclusion |

|---|---|---|---|

| Concerted Addition | Simultaneous H-H addition | 28.5 | Less Favorable |

| Stepwise Addition | First H addition to form vinyl intermediate | 19.2 | More Favorable |

This table demonstrates how DFT calculations can be used to compare the energetic feasibility of two different reaction mechanisms. The lower activation barrier for the stepwise addition suggests it is the more likely pathway.

Semiempirical Calculations for Stereochemical Control

While DFT and other ab initio methods are highly accurate, their computational expense can be prohibitive for very large systems or for screening numerous possibilities. Semiempirical calculations, which use parameters derived from experimental data, offer a much faster alternative. Although less accurate, they are well-suited for modeling large molecules like this compound, particularly for predicting stereochemical outcomes where relative energies are of primary interest. researchgate.net

The stereochemical control in reactions of this compound, such as an asymmetric epoxidation, could be investigated using semiempirical methods. The internal alkyne is prochiral, and the approach of a chiral oxidizing agent can lead to two different enantiomeric products. Semiempirical methods can rapidly calculate the energies of the two diastereomeric transition states that lead to these enantiomers. The energy difference between these transition states can be used to predict the enantiomeric excess (ee) of the reaction. nih.gov

| Transition State | Leads to Product | Relative Energy (kcal/mol) |

|---|---|---|

| TS-R | (R,R)-epoxide | 0.0 |

| TS-S | (S,S)-epoxide | +1.8 |

This table illustrates how semiempirical calculations can quickly estimate the relative energies of competing transition states. The energy difference of 1.8 kcal/mol suggests that the formation of the (R,R)-epoxide would be significantly favored, leading to a high predicted enantiomeric excess.

Theoretical Insights into Transition States and Intermediate Species

Transition states and reaction intermediates are fleeting species that are often difficult or impossible to observe experimentally. vedantu.com Theoretical calculations are therefore essential for characterizing their structure and energy. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. britannica.comwikipedia.org An intermediate, conversely, is a local minimum on this surface—a short-lived but real molecule that exists between two transition states. vedantu.com

In the context of a reaction involving this compound, such as an electrophilic addition of HBr, computational methods can locate the precise geometry of the key transition state. For this reaction, the transition state would involve the formation of a three-membered ring with the incoming proton and the two alkyne carbons. Calculations can determine critical bond lengths and angles at this high-energy point, revealing how the linear alkyne geometry distorts as it proceeds toward the vinyl cation intermediate.

| Parameter | This compound (Reactant) | Transition State (TS) | Vinyl Cation (Intermediate) |

|---|---|---|---|

| C3≡C4 Bond Length (Å) | 1.21 | 1.28 | 1.35 |

| C2-C3-C4 Bond Angle (°) | 179.8 | 145.2 | 122.1 |

| C3-C4-C5 Bond Angle (°) | 179.8 | 143.9 | 121.8 |

This table shows how key geometric parameters change during a reaction. The bond length increases and the bond angles deviate significantly from 180°, illustrating the structural transformation from the linear alkyne through the constrained transition state to the trigonal planar carbocation intermediate.

Electronic Structure Analysis of Long-Chain Alkynes

The reactivity of an alkyne is fundamentally governed by its electronic structure. solubilityofthings.com The carbon atoms of the triple bond in this compound are sp-hybridized, resulting in a linear geometry. chemistrysteps.com This triple bond consists of one strong sigma (σ) bond and two weaker, more accessible pi (π) bonds. unacademy.com Computational methods allow for a detailed analysis of the electron distribution within these orbitals.

Tools like Natural Bond Orbital (NBO) analysis can provide quantitative insights into the electronic nature of this compound. rsc.orgwisc.edu NBO analysis can calculate the partial charges on each atom, revealing the slight polarity of the C-H and C-C bonds. Furthermore, it can analyze the donor-acceptor interactions between the molecule's filled orbitals (Lewis bases) and the empty orbitals of a reacting partner (Lewis acid). For example, the interaction between the filled π orbitals of the this compound triple bond and the empty orbital of an approaching electrophile (like a proton, H⁺) can be quantified. The stabilization energy (E(2)) associated with this interaction indicates the strength of the initial attraction and the molecule's nucleophilicity.

| Parameter | Value | Interpretation |

|---|---|---|

| NBO Charge on C3 | -0.15 e | Slight negative charge on alkyne carbons, indicating nucleophilic character. |

| NBO Charge on C4 | -0.15 e | |

| HOMO Energy | -9.8 eV | Energy of the highest occupied molecular orbital (a π-orbital), related to its ability to donate electrons. |

| LUMO Energy | +2.1 eV | Energy of the lowest unoccupied molecular orbital (a π-orbital), related to its ability to accept electrons. |

| E(2) for π(C3-C4) → σ(H⁺) | 45.2 kcal/mol | Strong stabilizing interaction, predicting high reactivity towards electrophiles. |

This table presents key electronic descriptors for this compound that could be obtained from an NBO analysis. These values help to quantify its reactivity, showing that the electron-rich π system is readily available to interact with electrophiles.

Applications of 3 Eicosyne and Its Derivatives in Advanced Chemical Research

Role as Synthetic Intermediates in Complex Molecule Synthesis

The carbon-carbon triple bond is a cornerstone functional group in organic synthesis, offering a wealth of transformations into other functionalities. 3-Eicosyne, as a representative long-chain internal alkyne, is an exemplary synthetic intermediate. The triple bond can be selectively transformed to afford stereochemically defined alkenes or fully saturated alkanes, which are pivotal structures in natural products and advanced materials. acs.orgrsc.org

Key transformations of the this compound triple bond include:

Stereoselective Reduction: The reduction of the alkyne can be controlled to produce either the cis (Z) or trans (E) alkene. For instance, Lindlar hydrogenation yields the Z-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) produces the E-alkene. rsc.org This control is critical in the synthesis of bioactive molecules where the geometry of a double bond dictates biological function.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the triple bond, ultimately yielding a ketone. For an internal alkyne like this compound, this reaction would produce a mixture of ketones.

Addition Reactions: The triple bond can undergo various addition reactions, including halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl), to introduce new functional groups onto the carbon chain. wou.edumasterorganicchemistry.com

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond, breaking the 20-carbon chain into two shorter carboxylic acids. This reaction can be used to synthesize shorter-chain fatty acids from a long-chain precursor. masterorganicchemistry.com

These reactions highlight the utility of this compound as a foundational building block, allowing chemists to leverage the reactivity of the alkyne group to construct more complex and functionally diverse molecular architectures. researchgate.net

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Cis-Reduction (Hydrogenation) | H₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline) | (Z)-3-Eicosene | Forms a stereodefined cis-alkene. rsc.org |

| Trans-Reduction | Na, liquid NH₃ | (E)-3-Eicosene | Forms a stereodefined trans-alkene. rsc.org |

| Halogenation | Br₂ in CCl₄ | 3,4-Dibromo-3-eicosene | Introduces halogens for further functionalization. |

| Oxidative Cleavage | 1. O₃; 2. H₂O | Propanoic acid and Heptadecanoic acid | Cleaves the carbon chain to produce carboxylic acids. masterorganicchemistry.com |

Contributions to Polymer Chemistry and Materials Science

The incorporation of long alkyl chains into polymers can significantly modify their properties, enhancing solubility, processability, and self-assembly characteristics. This compound and its functionalized derivatives are valuable monomers in this context.

The polymerization of substituted acetylenes is a powerful method for creating conjugated polymers, which are materials with alternating single and multiple bonds that exhibit interesting electronic and optical properties. scispace.com Long-chain internal alkynes like this compound can be polymerized using transition-metal catalysts, such as those based on rhodium (Rh) or tantalum (Ta), through an insertion mechanism. researchgate.net

The resulting polymer, poly(this compound), would feature a conjugated polyacetylene backbone decorated with ethyl and heptadecyl side chains at each repeating unit. These long, flexible alkyl side chains render the polymer soluble in common organic solvents, which is a significant advantage over the insoluble and intractable parent polyacetylene. researchgate.net This enhanced processability allows the material to be cast into thin films for potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). rsc.orgnih.gov

| Catalyst System | Polymerization Mechanism | Typical Polymer Properties | Reference |

|---|---|---|---|

| Rh(I)-based catalysts (e.g., [Rh(nbd)Cl]₂) | Coordination-Insertion | High molecular weight, high stereoregularity (cis-transoidal). | researchgate.net |

| TaCl₅/co-catalyst | Metathesis/Insertion | High molecular weight polymers. | researchgate.net |

| Pd-based catalysts | Insertion | Effective for polymerizing alkynes with functional groups. | researchgate.net |

Polyrotaxanes are a type of mechanically interlocked molecular architecture (MIMA) where multiple cyclic molecules (macrocycles) are threaded onto a linear polymer chain, capped with bulky "stopper" groups to prevent dethreading. wikipedia.orgresearchgate.net These structures are of great interest for creating molecular machines and smart materials.

The synthesis of stable, long polyyne chains (chains of alternating single and triple bonds), which are considered a form of the carbon allotrope carbyne, has been a significant challenge due to their instability. nih.gov A successful strategy to stabilize these chains is to encapsulate them within macrocycles to form polyrotaxanes, creating "insulated molecular wires". nih.govresearchgate.net The synthesis of these structures often involves the coupling of smaller, difunctional alkyne units. Long-chain alkynes, as structural components related to this compound, are fundamental to building the linear thread. The long alkyl chains can influence the non-covalent interactions between the thread and the macrocycles, affecting the self-assembly process and the ultimate properties of the supramolecular structure. nih.govresearchgate.net The use of masked alkyne synthons, such as dicobalt carbonyl complexes, has proven effective in building these complex threaded architectures. chemrxiv.orgresearchgate.net

The true versatility of this compound in materials science is realized when its alkyne group is used as a handle for functionalization. The introduction of specific chemical moieties allows for the creation of materials with tailored properties. acs.orgacs.org

For example, a derivative of this compound could be incorporated into a polyester (B1180765) backbone via melt polycondensation. acs.org The pendant alkyne groups along the polymer chain can then be used as cross-linking sites. Using efficient reactions like thiol-yne "click" chemistry, the polymer chains can be cross-linked under mild conditions (e.g., with UV light) to form a soft, degradable elastomer. acs.org The long hydrocarbon portion of the original this compound unit would contribute to the material's flexibility and hydrophobicity. Such materials are being investigated for applications in soft tissue engineering due to their tunable mechanical properties and good cytocompatibility. acs.org

Bio-inspired Synthesis and Long-Chain Hydrocarbon Formation

Nature has evolved highly efficient enzymatic pathways for the synthesis of a vast array of molecules. Researchers are increasingly looking to these biological systems for inspiration in developing sustainable and novel chemical syntheses. nih.gov

Several microorganisms, including certain bacteria and microalgae, produce long-chain hydrocarbons. nih.govlbl.gov For instance, the bacterium Micrococcus luteus synthesizes very-long-chain alkenes with internal double bonds through a pathway involving the head-to-head condensation of fatty acids. nih.gov Similarly, some microalgae can convert C16 and C18 fatty acids into C15-C19 alkanes and alkenes through pathways that involve enzymatic decarboxylation. nih.gov

These biological pathways provide a blueprint for the bio-inspired synthesis of long-chain hydrocarbons, including alkynes. By understanding the enzymatic machinery, chemists can design synthetic catalysts that mimic the function of these enzymes. nih.govquora.com This approach aims to use renewable feedstocks, such as fatty acids from plant or algal oils, to produce valuable long-chain chemicals like this compound. Such a strategy represents a move towards more sustainable chemical manufacturing, reducing reliance on fossil fuels for the production of essential chemical building blocks. nih.govlbl.gov

Hydrothermal Synthesis of Long-Chain Hydrocarbons

Currently, there is a lack of specific research detailing the application of this compound or its derivatives as precursors in the controlled hydrothermal synthesis of other long-chain hydrocarbons. While some studies on the hydrothermal pyrolysis of biomass have identified this compound as a component of the resulting bio-oil, this does not represent a direct application of this compound in a synthetic chemical process. researchgate.net

Building Blocks for Specialty Chemicals and Fine Chemicals

This compound is a versatile building block in organic synthesis, primarily owing to its twenty-carbon chain and the reactive internal alkyne functional group. aaronchem.com This structure is particularly valuable for the construction of complex organic molecules, including natural product derivatives and pharmaceutical intermediates. aaronchem.com The long aliphatic chain imparts lipophilicity, a desirable trait for certain bioactive molecules and materials.

The reactivity of the alkyne triple bond in this compound allows for a variety of chemical transformations, enabling the introduction of diverse structural motifs and functional groups. aaronchem.com This versatility makes it a useful component in the synthesis of a range of specialty and fine chemicals. For instance, this compound can be utilized in the preparation of materials such as specialized polymers and surfactants. aaronchem.com

Key reactions that underscore the utility of this compound as a building block include:

Coupling Reactions: Although the original source mentions Sonogashira and Glaser couplings, these are typically more efficient with terminal alkynes. However, internal alkynes like this compound can undergo other coupling reactions to form more complex carbon skeletons.

Cycloaddition Reactions: The alkyne moiety can participate in cycloaddition reactions to create cyclic and heterocyclic systems, which are common scaffolds in pharmaceuticals and agrochemicals. aaronchem.com

Hydration: The addition of water across the triple bond, typically catalyzed by mercury or other transition metals, can yield ketones.

Reduction: this compound can be stereoselectively reduced to either the corresponding (Z)-alkene (cis) using Lindlar's catalyst or to the (E)-alkene (trans) via a dissolving metal reduction. Complete hydrogenation yields the corresponding alkane, eicosane.

These transformations allow for the conversion of this compound into a variety of other functionalized long-chain molecules, highlighting its role as a foundational element in the synthesis of high-value chemicals.

Interactive Data Table: Synthetic Applications of this compound

| Reaction Type | Reagents/Catalysts | Product Class | Potential Application Area |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-3-Eicosene | Pheromone synthesis, Bioactive lipids |

| Partial Hydrogenation (trans) | Na, NH₃ (l) | (E)-3-Eicosene | Specialty polymers, Synthetic intermediates |

| Full Hydrogenation | H₂, Pd/C or PtO₂ | Eicosane | Lubricants, Phase-change materials |

| Hydration | H₂SO₄, H₂O, HgSO₄ | 3-Eicosanone and 2-Eicosanone | Synthetic intermediates for surfactants |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl halides | Monomers for polymerization |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Tetrahaloalkanes | Flame retardants, Chemical intermediates |

| Oxidative Cleavage | 1. O₃; 2. H₂O or Zn | Carboxylic acids | Synthesis of dicarboxylic acids, esters |

| Hydroboration-Oxidation | 1. BH₃; 2. H₂O₂, NaOH | Ketones | Fine chemical synthesis |

Applications in Supramolecular Chemistry and Host-Guest Systems

There is limited specific research available on the application of this compound in the fields of supramolecular chemistry and host-guest systems. However, some studies have explored the molecular interactions of this compound in biological contexts. For example, in a computational docking study, this compound was identified as having a notable binding affinity for the tyramine (B21549) receptor of the rice weevil, Sitophilus oryzae. frontiersin.org This suggests that the molecule can participate in specific, non-covalent interactions within a biological host system. frontiersin.org

Future Directions and Emerging Research Avenues for 3 Eicosyne Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The precise manipulation of internal alkynes like 3-Eicosyne necessitates the development of highly selective catalytic systems. Recent advancements in catalysis have shown promise in achieving controlled transformations. Transition-metal-catalyzed functionalization of alkynes with organoboron reagents has provided a straightforward route to stereochemically defined multisubstituted alkenes, with strategies for regioselectivity control in unsymmetrical internal alkynes being a key focus acs.org.

Palladium-based systems are favored for their high catalytic activity and versatility in alkyne functionalization, where careful ligand selection is crucial for controlling product stereochemistry rsc.org. For instance, specific monodentate ligands can direct the formation of E-isomeric products, while bidentate ligands can facilitate the isomerization to Z-isomeric products rsc.org. Similarly, ruthenium catalysts have demonstrated the ability to produce E-selective and Z-selective vinylsilanes with high selectivity rsc.org.